molecular formula C8H8N2OS B1417860 N-(furan-2-ylmethyl)-1,3-thiazol-2-amine CAS No. 1041508-22-8

N-(furan-2-ylmethyl)-1,3-thiazol-2-amine

Cat. No.: B1417860
CAS No.: 1041508-22-8
M. Wt: 180.23 g/mol
InChI Key: NMQMOLVKKJVZJZ-UHFFFAOYSA-N
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Description

N-(furan-2-ylmethyl)-1,3-thiazol-2-amine is a chemical compound of interest in medicinal and organic chemistry research, featuring a heterocyclic structure that combines thiazole and furan rings. This compound belongs to the class of 2-aminothiazole derivatives, which are recognized as privileged scaffolds in drug discovery due to their wide range of biological activities . The 2-aminothiazole core is a fundamental structure found in compounds investigated for various therapeutic targets, including antimicrobial, anticancer, anti-inflammatory, and antioxidant agents . The furan-2-ylmethyl substituent is a common heterocyclic moiety that frequently appears in biologically active molecules and can influence the compound's physicochemical properties and binding interactions . This substance is provided as a building block for the synthesis and exploration of novel chemical entities in a research setting. Researchers utilize such compounds to develop structure-activity relationships (SAR) and to create more complex molecular architectures for screening against biological targets. All information provided is for research and development purposes. This product is designated "For Research Use Only" and is not intended for diagnostic or therapeutic applications, or for human consumption.

Properties

CAS No.

1041508-22-8

Molecular Formula

C8H8N2OS

Molecular Weight

180.23 g/mol

IUPAC Name

N-(furan-2-ylmethyl)-1,3-thiazol-2-amine

InChI

InChI=1S/C8H8N2OS/c1-2-7(11-4-1)6-10-8-9-3-5-12-8/h1-5H,6H2,(H,9,10)

InChI Key

NMQMOLVKKJVZJZ-UHFFFAOYSA-N

SMILES

C1=COC(=C1)CNC2=NC=CS2

Canonical SMILES

C1=COC(=C1)CNC2=NC=CS2

Origin of Product

United States

Scientific Research Applications

Chemical Properties and Structure

N-(furan-2-ylmethyl)-1,3-thiazol-2-amine features a furan ring and a thiazole ring, which contribute to its chemical reactivity and biological activity. The molecular formula is C9H10N2OSC_9H_{10}N_2OS, with a molecular weight of approximately 194.26g/mol194.26\,g/mol. The presence of both heterocyclic structures enhances its potential as a pharmacophore.

Anticancer Activity

Numerous studies have explored the anticancer properties of thiazole derivatives. For instance, compounds derived from 1,3-thiazole have shown significant activity against various cancer cell lines. A study reported that thiazole derivatives exhibited selective cytotoxicity toward human glioblastoma cells while sparing normal cells . Another investigation highlighted the potential of thiazole-based compounds in reducing cell populations in cancerous cell lines, indicating their role in apoptosis induction .

Antimicrobial Properties

This compound has been evaluated for its antimicrobial effects against various pathogens. A series of thiazole derivatives demonstrated effective inhibition against Gram-positive and Gram-negative bacteria, as well as fungi such as Candida albicans. The minimum inhibitory concentrations (MICs) of these compounds ranged from 2μg/mL2\,\mu g/mL to 32μg/mL32\,\mu g/mL, showcasing their potential as antimicrobial agents .

Case Studies

Several case studies have documented the efficacy of this compound:

  • In one study, derivatives of 2-amino-thiazoles were synthesized and tested against various cancer cell lines, revealing promising anticancer activity with low toxicity profiles .
  • Another research effort focused on synthesizing thiourea derivatives containing thiazole rings that exhibited significant antimicrobial activity against resistant strains of bacteria and fungi .

Material Science Applications

Beyond biological applications, this compound has been utilized in materials science for developing novel dyes and pigments due to its unique electronic properties attributed to the conjugated furan and thiazole systems.

Summary Table of Applications

Application AreaSpecific Use CasesNotable Findings
Medicinal ChemistryAnticancer agentsSelective cytotoxicity towards glioblastoma cells
Antimicrobial agentsEffective against Gram-positive and Gram-negative bacteria
Material ScienceDyes and pigmentsUnique electronic properties enhance color stability

Comparison with Similar Compounds

Structural Diversity and Substituent Effects

Key Structural Features :

  • Thiazole Core : Common to all analogs, this ring system is critical for binding to biological targets (e.g., tubulin, microbial enzymes) .
  • Substituent Variations : The substituent at the N-position of the thiazole dictates pharmacological and physicochemical properties.
Compound Name Substituent(s) Bioactivity Highlight(s) Reference(s)
N-(furan-2-ylmethyl)-1,3-thiazol-2-amine Furan-2-ylmethyl Moderate antimicrobial activity; structural simplicity aids in derivatization
10s (N-(2,4-dimethoxyphenyl)-4-(4-methoxyphenyl)-1,3-thiazol-2-amine) Two methoxyphenyl groups Potent tubulin inhibitor (IC₅₀ < 1 µM in cancer cells); mimics CA-4 activity
4g (Triazolyl-phenylthiazole derivative) Bis(2-fluorophenyl-triazolyl)methyl, 4-methoxyphenyl Anti-inflammatory activity via COX-2 inhibition; high molecular weight (556 Da)
N-(pyridin-2-yl)thiazol-2-amine Pyridin-2-yl Dynamic tautomerism; divalent N(I) character influences reactivity and binding
48 (Adamantane-substituted) Adamantane, trifluoromethylphenyl Anti-tubercular activity (73% yield); lipophilic groups enhance membrane permeability

Notable Observations:

  • Electron-Donating Groups : Methoxy groups in 10s enhance tubulin binding via hydrophobic and π-π interactions .
  • Bulkier Substituents : Adamantane (48 ) and triazolyl groups (4g ) improve target affinity but may reduce solubility .
  • Tautomerism : N-(pyridin-2-yl)thiazol-2-amine exhibits tautomeric shifts, affecting its electronic distribution and interaction with proteins .

Pharmacological Activity

  • Anticancer Activity :
    • 10s inhibits tubulin polymerization (comparable to CA-4), arresting the cell cycle at G2/M phase .
    • This compound shows moderate antiproliferative activity but lacks the potency of diaryl-substituted analogs .
  • Antimicrobial Activity :
    • Thiourea-based analogs (e.g., 8b ) exhibit higher antimicrobial activity than tetrazole derivatives (e.g., 8a ) due to improved hydrogen bonding .
    • The furan substituent in this compound may disrupt bacterial membranes via π-stacking .

Physicochemical Properties

  • Solubility :
    • Polar substituents (e.g., methoxy in 10s ) improve aqueous solubility compared to hydrophobic groups (e.g., adamantane in 48 ) .
    • Furan-containing derivatives exhibit moderate solubility, suitable for in vitro assays .
  • Stability :
    • N-(pyridin-2-yl)thiazol-2-amine undergoes tautomerism, which may affect its stability in biological systems .

Preparation Methods

Detailed Synthesis Steps

Chemical Reactions and Transformations

This compound can undergo various chemical reactions, including nucleophilic substitution and electrophilic addition, which are crucial for synthesizing more complex heterocyclic compounds with potential biological activities.

Spectroscopic Analysis

Physical and chemical analyses, including melting point, boiling point, and spectral data (NMR, IR), are essential for confirming the identity and purity of synthesized compounds. These analyses help in understanding the structural properties and potential applications of this compound.

Research Findings and Biological Activities

Derivatives of this compound are explored in drug development due to their diverse pharmacological properties. Thiazole derivatives, in general, have shown significant biological activities, including anticancer, antimicrobial, and anti-inflammatory effects.

Data Table: Chemical Properties of this compound Hydrochloride

Property Value
CAS No. 1177273-68-5
Molecular Formula C8H9ClN2OS
Molecular Weight 216.69 g/mol
IUPAC Name This compound;hydrochloride
Standard InChI InChI=1S/C8H8N2OS.ClH/c1-2-7(11-4-1)6-10-8-9-3-5-12-8;/h1-5H,6H2,(H,9,10);1H
Standard InChIKey USMYACZFCOKNCP-UHFFFAOYSA-N
SMILES C1=COC(=C1)CNC2=NC=CS2.Cl

Q & A

Basic Research Questions

Q. What synthetic methodologies are reported for N-(furan-2-ylmethyl)-1,3-thiazol-2-amine and its structural analogs?

  • Methodological Answer : While direct synthesis of the compound is not explicitly detailed in the provided evidence, analogous thiazol-2-amine derivatives are synthesized via reductive amination or condensation reactions. For example, N-(furan-2-ylmethyl)aniline was prepared using a Pd/NiO catalyst under hydrogen atmosphere at 25°C with high yields (95%) . Adapting this method, furan-2-carbaldehyde could react with 2-aminothiazole under similar catalytic conditions. Key parameters include solvent choice (e.g., pyridine for acylation reactions ), temperature control, and purification via chromatography or recrystallization.

Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : 1H^1H and 13C^{13}C NMR are essential for confirming the furan and thiazole substituents. For instance, in related compounds, aromatic protons in the thiazole ring appear at δ 6.8–7.5 ppm, while furan protons resonate at δ 6.2–7.4 ppm .
  • X-ray Crystallography : Structural validation via single-crystal diffraction (e.g., Monoclinic space groups like P21P2_1) provides bond lengths, angles, and intermolecular interactions (e.g., hydrogen bonds stabilizing dimers) .
  • Mass Spectrometry : High-resolution MS confirms molecular weight and fragmentation patterns, as seen in Orbitrap-based analyses of similar thiazoles .

Q. What biological activities are associated with thiazol-2-amine derivatives?

  • Methodological Answer : Thiazol-2-amine scaffolds exhibit diverse bioactivities, including:

  • Anticancer Properties : Derivatives like N-(5-R-benzyl-1,3-thiazol-2-yl)-2,5-dimethyl-3-furamides show high anticancer activity in cell-based assays .
  • MAO Inhibition : Propargylamine analogs (e.g., F2MPA ) modulate monoamine levels in cortical regions, though affinity for MAO enzymes may vary .
  • Antimicrobial Activity : Substituted thiazoles are evaluated via MIC assays against bacterial/fungal strains .

Advanced Research Questions

Q. How do crystallographic studies resolve molecular packing and intermolecular interactions in thiazol-2-amine derivatives?

  • Methodological Answer : X-ray diffraction reveals critical structural insights:

  • Intermolecular Hydrogen Bonds : For example, N-(2,4-dichlorophenyl)-1,3-thiazol-2-amine forms centrosymmetric dimers via N–H⋯N interactions and stabilizes packing through C–H⋯Cl contacts .
  • Torsional Angles : In 4-(4-Chlorophenyl)-N-[(E)-4-(dimethylamino)benzylidene]-1,3-thiazol-2-amine , the thiazole ring tilts 9.2° relative to the chlorophenyl group, influencing π-π stacking .
  • Data Table :
CompoundSpace Groupa (Å)b (Å)c (Å)β (°)V (ų)
[C₁₈H₁₆ClN₃S] P21P2_16.1177.47118.2597.98826.1
[C₉H₆Cl₂N₂S] P21/cP2_1/c13.0310.127.71691.971016.4

Q. How can researchers address contradictions in reported biological activities of thiazol-2-amine derivatives?

  • Methodological Answer : Discrepancies in bioactivity (e.g., varying IC₅₀ values) may arise from:

  • Assay Conditions : Differences in cell lines, incubation times, or solvent systems (e.g., DMSO concentration affecting compound solubility) .
  • Structural Modifications : Substituent effects (e.g., electron-withdrawing groups on the thiazole ring enhancing antimicrobial activity) .
  • Orthogonal Validation : Combine in vitro (e.g., enzyme inhibition assays) and in vivo (e.g., microdialysis for neurotransmitter quantification) approaches to confirm mechanisms .

Q. What computational strategies complement experimental data in studying structure-activity relationships (SAR)?

  • Methodological Answer :

  • Density Functional Theory (DFT) : Predicts electronic properties (e.g., HOMO-LUMO gaps) and reactive sites for functionalization .
  • Molecular Docking : Simulates binding modes with targets (e.g., MAO enzymes or kinase domains) to prioritize synthetic targets .
  • Pharmacophore Modeling : Identifies critical moieties (e.g., the thiazole core and furan methyl group) for bioactivity .

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